3-(Benzyloxy)picolinonitrile
Overview
Description
3-(Benzyloxy)picolinonitrile (3-BOPCN) is a synthetic organic compound that has been widely studied in recent years due to its wide range of applications in the scientific research field. This compound is a white crystalline solid that is soluble in ethanol, methanol, and water. It has a melting point of around 60°C and a boiling point of around 200°C. 3-BOPCN has a molecular weight of 175.21 g/mol and a molecular formula of C9H9NO2.
Scientific Research Applications
Reactivity in Glycosylation
The reactivity of various glucose derivatives, including those with picolinyl ether groups, has been studied. The 3-O-picolinyl ether of a protected N-acetylglucosamine exhibited a strong intramolecular hydrogen bond, impacting its reactivity in glycosylation processes (Crich & Dudkin, 2001).
Synthesis of Substituted Picolinonitriles
A novel synthesis approach for 3-hydroxy-4-substituted picolinonitriles was developed using gold(I)-catalyzed cyclization, demonstrating a unique method of producing these compounds under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).
Cyclization Mechanisms
Studies on the cyclization of picoline derivatives have revealed insights into reaction mechanisms and structures of intermediates, contributing to the understanding of chemical transformations in organic synthesis (Ma, Breslin, Keresztes, Lobkovsky, & Collum, 2008).
Synthesis of Heterocycles
Research on 2-picolinium derivatives has shown their potential in synthesizing various heterocyclic compounds, demonstrating their utility in producing biologically active molecules (Darwish, 2008).
Applications in Organic Light-Emitting Diodes (OLEDs)
Studies on the synthesis of picolinonitrile derivatives have been crucial in developing materials for red phosphorescent OLEDs, highlighting the role of these compounds in advanced electronic applications (Liu, Ma, Zhang, Song, Ding, Fung, & Fan, 2018).
Herbicide Development
Research on triketone-aminopyridines, which include benzyl-containing picolinonitrile derivatives, has contributed significantly to the development of new herbicides. These studies have enhanced understanding of the inhibitory mechanisms and potential applications in agriculture (Nan, Yang, Lin, Yan, Zhou, Wei, Chen, Yang, Qu, & Yang, 2021).
Mechanism of Action
Target of Action
3-(Benzyloxy)picolinonitrile is a chemical compound with the formula C13H10N2O It’s known to be used as an intermediate in the synthesis of other compounds , suggesting its role in various biochemical reactions.
Mode of Action
Compounds similar to it have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is a key process in organic synthesis, contributing to the formation of carbon-carbon bonds .
Result of Action
As an intermediate in chemical synthesis, its primary role may be to facilitate the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant . .
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)picolinonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution and oxidation reactions, particularly at the benzylic position . These interactions can lead to the formation of resonance-stabilized carbocations, which are crucial in many biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of various enzymes and proteins, thereby modulating cellular responses. For instance, it can affect the stability and function of proteins involved in cell signaling, leading to altered cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form resonance-stabilized carbocations plays a crucial role in its mechanism of action. These carbocations can interact with nucleophiles, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity over time. This degradation can impact the compound’s effectiveness in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and effectiveness in biological systems .
Properties
IUPAC Name |
3-phenylmethoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDQGOHNPADKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623991 | |
Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-90-3 | |
Record name | 3-(Phenylmethoxy)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24059-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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